molecular formula C24H32NO4+ B13912134 Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium

Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium

Katalognummer: B13912134
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: BTMXVKHKBBQYRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium is an organic compound featuring a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium typically involves multi-step organic reactions. One common method includes the use of dimethyl carbonate and vanillin as starting materials . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Wissenschaftliche Forschungsanwendungen

Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium has several scientific research applications:

Wirkmechanismus

The mechanism by which Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium exerts its effects involves interactions with various molecular targets. The formyl group can participate in condensation reactions, while the aromatic ring can engage in π-π interactions with other molecules . These interactions can influence the compound’s reactivity and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C24H32NO4+

Molekulargewicht

398.5 g/mol

IUPAC-Name

bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium

InChI

InChI=1S/C24H32NO4/c1-17(2)28-23-9-7-19(15-26)11-21(23)13-25(5,6)14-22-12-20(16-27)8-10-24(22)29-18(3)4/h7-12,15-18H,13-14H2,1-6H3/q+1

InChI-Schlüssel

BTMXVKHKBBQYRQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)C=O)C[N+](C)(C)CC2=C(C=CC(=C2)C=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.